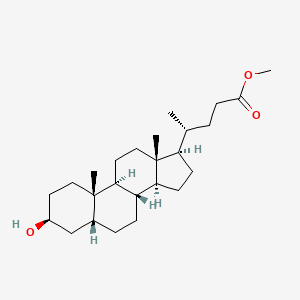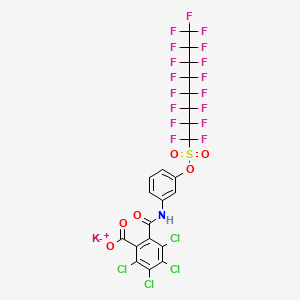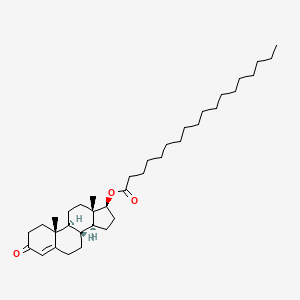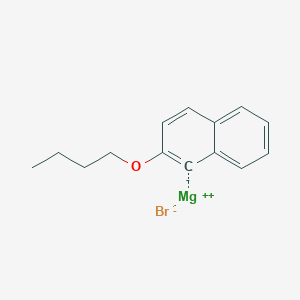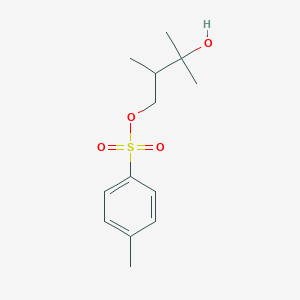
(3-Hydroxy-2,3-dimethylbutyl) 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Hydroxy-2,3-dimethylbutyl) 4-methylbenzenesulfonate is an organic compound with the molecular formula C13H20O4S. It is known for its unique chemical structure, which includes a hydroxy group, a dimethylbutyl chain, and a methylbenzenesulfonate group. This compound is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-2,3-dimethylbutyl) 4-methylbenzenesulfonate typically involves the reaction of 3-hydroxy-2,3-dimethylbutanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxy-2,3-dimethylbutyl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group.
Reduction Reactions: The sulfonate group can be reduced to a sulfonic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Substitution: Formation of substituted products like amides or thioethers.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfonic acids.
Scientific Research Applications
(3-Hydroxy-2,3-dimethylbutyl) 4-methylbenzenesulfonate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Hydroxy-2,3-dimethylbutyl) 4-methylbenzenesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The hydroxy group can participate in hydrogen bonding and nucleophilic attacks, while the sulfonate group can act as a leaving group in substitution reactions. These properties make it a versatile compound in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
- (S)-3-Hydroxy-2,3-dimethylbutyl 4-toluenesulfonate
- (S)-3-Hydroxy-2,3-dimethylbutyl p-toluenesulfonate
- S-2,3-Dimethyl-1,3-butanediol 1-tosylate
Uniqueness
(3-Hydroxy-2,3-dimethylbutyl) 4-methylbenzenesulfonate is unique due to its specific combination of functional groups, which provides distinct reactivity and properties compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C13H20O4S |
|---|---|
Molecular Weight |
272.36 g/mol |
IUPAC Name |
(3-hydroxy-2,3-dimethylbutyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H20O4S/c1-10-5-7-12(8-6-10)18(15,16)17-9-11(2)13(3,4)14/h5-8,11,14H,9H2,1-4H3 |
InChI Key |
PYQROWINYGUXKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


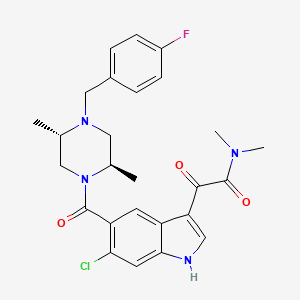
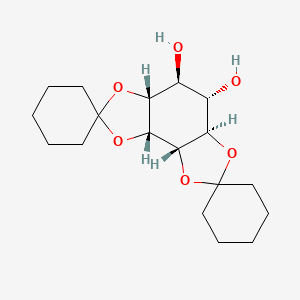
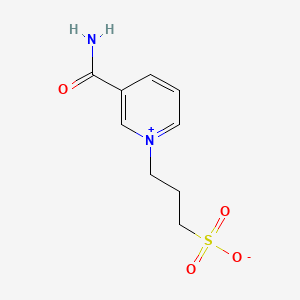
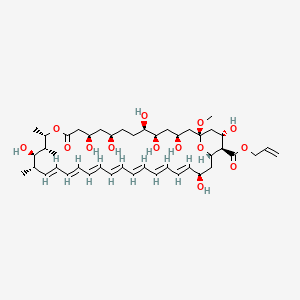
![5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide](/img/structure/B13413860.png)

![N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide](/img/structure/B13413877.png)
![(9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid](/img/structure/B13413883.png)
![(2-Nonanoyloxy-3-octadeca-9,12-dienoyloxypropoxy)-[2-(trimethylazaniumyl)ethyl]phosphinate](/img/structure/B13413884.png)
![(1'R,9'S,10'S)-17'-(cyclobutylmethyl)-4'-methoxyspiro[1,3-dioxolane-2,13'-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10'-ol](/img/structure/B13413887.png)
